REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH3:12])=[C:4]2[N:9]([CH:10]=1)[N:8]=[CH:7][NH:6][C:5]2=[O:11].C(N(C(C)C)CC)(C)C.[C:22](Cl)(=[O:27])[C:23]([CH3:26])([CH3:25])[CH3:24].P([O-])(O)(O)=O.[K+]>C1(C)C=CC=CC=1.C1COCC1>[CH3:12][C:3]1[C:2]([O:1][C:22](=[O:27])[C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:10][N:9]2[C:4]=1[C:5](=[O:11])[NH:6][CH:7]=[N:8]2 |f:3.4|
|
Name
|
|
Quantity
|
2.9 kg
|
Type
|
reactant
|
Smiles
|
OC=1C(=C2C(NC=NN2C1)=O)C
|
Name
|
|
Quantity
|
4.6 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
17 kg
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.6 kg
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
potassium dihydrogen phosphate
|
Quantity
|
20.6 kg
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
17.8 kg
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0–10° C.
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic was washed with 10.2 kg water
|
Type
|
FILTRATION
|
Details
|
The organic phase was filtered
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum with a maximum temperature of 65° C
|
Type
|
ADDITION
|
Details
|
Additional toluene can be added
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was cooled to 20–25° C.
|
Type
|
ADDITION
|
Details
|
treated with 20.3 kg heptane over 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 0–5° C.
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CN2N=CNC(C21)=O)OC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 kg | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |